molecular formula C19H20Cl2N2O2 B2923549 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953969-44-3

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2923549
CAS No.: 953969-44-3
M. Wt: 379.28
InChI Key: JMVQKWHMNGXGEV-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms on the benzene ring and a morpholine ring attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Preparation of 3,4-dichlorobenzoyl chloride: This is achieved by reacting 3,4-dichlorobenzoic acid with thionyl chloride in the presence of a catalyst.

    Formation of the amide bond: The 3,4-dichlorobenzoyl chloride is then reacted with 2-(2-phenylmorpholin-4-yl)ethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVQKWHMNGXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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